molecular formula C8H9ClO B3042324 6-Chloro-2,3-dimethylphenol CAS No. 56961-15-0

6-Chloro-2,3-dimethylphenol

Cat. No. B3042324
CAS RN: 56961-15-0
M. Wt: 156.61 g/mol
InChI Key: XBBCPPPRFJXONF-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethylphenol is a chemical compound that is commonly used in scientific research. It is also known as PCMX, which stands for para-chloro-meta-xylenol. This compound is a white crystalline powder that is soluble in water and has a strong antimicrobial effect. It is commonly used as a disinfectant and preservative in various products, including soaps, shampoos, and cosmetics.

Scientific Research Applications

Degradation and Environmental Impact

6-Chloro-2,3-dimethylphenol, a typical antimicrobial compound used in medical products and cosmetics, has been detected in municipal wastewater. Research focused on the degradation of similar compounds like 4-Chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes. These methods effectively removed PCMX from water, highlighting potential environmental applications for managing chloro-dimethylphenols in wastewater (Li et al., 2020).

Atmospheric Oxidation and Combustion Processes

The oxidation of dimethylphenols, including isomers similar to 6-Chloro-2,3-dimethylphenol, plays a crucial role in autoignition and combustion processes. These compounds react with OH radicals in the atmosphere, leading to various products like aldehydes, hydroperoxides, and epoxides. Understanding these reactions contributes to better knowledge of atmospheric chemistry and pollution control (Sandhiya et al., 2013).

Industrial Applications in Plastics and Chemicals

6-Chloro-2,3-dimethylphenol and its derivatives find applications in the synthesis of polymers and other chemicals. For instance, the synthesis of 2,6-dimethylphenol, a related compound, is vital for the plastics industry, particularly in processes like fluidized bed methylation, offering insights into efficient production methods for related chemicals (Żukowski et al., 2014).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, derivatives of 4-chloro-3,5-dimethylphenol, structurally similar to 6-Chloro-2,3-dimethylphenol, have been synthesized using reactions like the Suzuki reaction. These compounds have been evaluated for their antibacterial properties against various pathogens, indicating potential applications in drug discovery and development (Zaooli et al., 2019).

Polymerization and Material Science

The compound is used in polymerization processes, such as the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) using copper(I) chloride catalyst systems. This process is crucial for developing advanced materials and polymers with specific properties (Kim et al., 2018).

Water Treatment and Monitoring

Studies on the degradation of similar compounds like 4-Chloro-3,5-dimethylphenol using nanoscale zero-valent iron in a Fenton-like process demonstrated efficient removal from water, suggesting potential applications in water treatment technologies (Xu & Wang, 2013).

Catalysis and Chemical Reactions

In catalysis, the synthesis of dimethylphenol derivatives like 2,6-dimethylphenol from methanol and cyclohexanol using chromium oxide catalysts highlights the role of 6-Chloro-2,3-dimethylphenol in catalytic processes (Wang & Tsai, 2000).

Analytical and Spectroscopic Studies

Analytical studies involving vibrational analysis of substituted phenols, including dimethylphenols, provide insights into the molecular structure and properties of compounds like 6-Chloro-2,3-dimethylphenol, essential for various scientific applications (Rao & Rao, 2002).

Environmental Biodegradation

Research on the biodegradation of plastic monomers like 2,6-dimethylphenol by specific bacteria indicates the potential for environmental remediation and management of residues from compounds like 6-Chloro-2,3-dimethylphenol (Ji et al., 2019).

properties

IUPAC Name

6-chloro-2,3-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBCPPPRFJXONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-dimethylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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